molecular formula C18H18ClN5O B7438488 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea

1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea

Cat. No. B7438488
M. Wt: 355.8 g/mol
InChI Key: RBUUOQGWVIPHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea, also known as CDK inhibitor, is a chemical compound that has been extensively researched for its potential use in cancer treatment. This compound has shown promising results in inhibiting the activity of cyclin-dependent kinases (CDKs), which are crucial regulators of cell division and proliferation.

Mechanism of Action

The 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor works by binding to the ATP-binding site of 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)ureas, which prevents the phosphorylation of substrates and leads to cell cycle arrest. It specifically targets 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea4 and 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea6, which are crucial regulators of the G1/S transition in the cell cycle. By inhibiting 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea4 and 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea6, the 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor can prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
The 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor has been shown to have several biochemical and physiological effects, including inhibition of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

The 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor has several advantages for lab experiments, including its specificity for 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea4 and 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea6, its ability to induce cell cycle arrest and apoptosis, and its potential to sensitize cancer cells to chemotherapy and radiation therapy. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and treatment regimen.

Future Directions

There are several future directions for research on the 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor, including the development of more potent and selective 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapies with other cancer treatments. Additionally, further research is needed to determine the optimal dosage and treatment regimen for the 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor in different types of cancer.

Synthesis Methods

The synthesis of 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea involves a multi-step process that includes the reaction of 2-chloroaniline with 2,5-dimethyl-4-phenylpyrazole-3-carboxylic acid, followed by the reaction with carbonyldiimidazole and N,N'-diisopropylcarbodiimide to form the final product.

Scientific Research Applications

The 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)ureas, which are essential for cell division and proliferation. Inhibition of 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)ureas can lead to cell cycle arrest and apoptosis, which can be beneficial in cancer treatment. Several clinical trials are ongoing to evaluate the efficacy of 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitors in various types of cancer, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

1-(2-chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-12-16(13-8-4-3-5-9-13)17(24(2)23-12)20-18(25)22-21-15-11-7-6-10-14(15)19/h3-11,21H,1-2H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUUOQGWVIPHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)NC(=O)NNC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea

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